molecular formula C27H23ClN2O B2415077 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime CAS No. 338979-01-4

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime

Cat. No.: B2415077
CAS No.: 338979-01-4
M. Wt: 426.94
InChI Key: ZBIUZBBZNFPLQB-GNVQSUKOSA-N
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Description

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxime group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the oxime group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Properties

IUPAC Name

(Z)-N-[(4-chlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O/c28-22-16-14-20(15-17-22)19-31-29-25-12-7-13-26-24(25)18-27(21-8-3-1-4-9-21)30(26)23-10-5-2-6-11-23/h1-6,8-11,14-18H,7,12-13,19H2/b29-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIUZBBZNFPLQB-GNVQSUKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC=C(C=C5)Cl)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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